2,3',4,5,5'-Pentachlorobiphenyl

Übersicht

Beschreibung

2,3’,4,5,5’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls family, which are synthetic organic chemicals known for their environmental persistence and potential toxicity. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their environmental and health impacts have led to significant regulatory restrictions .

Wirkmechanismus

Target of Action

The primary targets of 2,3’,4,5,5’-Pentachlorobiphenyl (PCB118) are the Protein Kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .

Mode of Action

PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, p-Akt (phosphorylated Akt), and p-FoxO3a (phosphorylated FoxO3a), while decreasing the levels of NIS . The overexpression of FoxO3a can reduce NIS promoter activity .

Biochemical Pathways

PCB118 affects the Akt/FoxO3a/NIS signaling pathway . It also induces autophagy in thyrocytes via the DAPK2/PKD/VPS34 pathway . Additionally, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Pharmacokinetics

It is known that pcb118 can inhibit cell viability in a concentration- and time-dependent manner .

Result of Action

The action of PCB118 leads to thyroid cell dysfunction . It can cause structural damage and dysfunction of the thyroid, decrease sperm motility and sperm count, and increase malformation and testicular cell apoptosis in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCB118. For instance, continuous exposure to low concentrations of PCB118 can induce abnormal thyroid morphology .

Biochemische Analyse

Biochemical Properties

2,3’,4,5,5’-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in disrupting normal cellular functions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the aryl hydrocarbon receptor, a protein that regulates the expression of multiple genes involved in xenobiotic metabolism. The binding of 2,3’,4,5,5’-Pentachlorobiphenyl to this receptor can lead to the activation or inhibition of various metabolic pathways, thereby affecting the overall biochemical balance within the cell .

Cellular Effects

The effects of 2,3’,4,5,5’-Pentachlorobiphenyl on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,3’,4,5,5’-Pentachlorobiphenyl has been shown to induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry channels . This process can lead to significant changes in cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 2,3’,4,5,5’-Pentachlorobiphenyl exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with the aryl hydrocarbon receptor, which leads to changes in gene expression. Additionally, 2,3’,4,5,5’-Pentachlorobiphenyl can inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, it has been shown to disrupt the circadian rhythm and fatty acid metabolism by affecting the expression of genes involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,5,5’-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,3’,4,5,5’-Pentachlorobiphenyl has been associated with liver damage and disruption of metabolic processes . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of 2,3’,4,5,5’-Pentachlorobiphenyl in animal models vary with different dosages. At lower doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxic effects. For example, in studies involving Fischer rat thyroid cell line-5 cells, different doses of 2,3’,4,5,5’-Pentachlorobiphenyl were shown to induce autophagy in a dose-dependent manner . High doses of this compound can lead to severe cellular damage and dysfunction.

Metabolic Pathways

2,3’,4,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the detoxification of foreign substances. The interaction of 2,3’,4,5,5’-Pentachlorobiphenyl with these enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3’,4,5,5’-Pentachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of 2,3’,4,5,5’-Pentachlorobiphenyl within specific cellular compartments can significantly influence its activity and function .

Subcellular Localization

The subcellular localization of 2,3’,4,5,5’-Pentachlorobiphenyl is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the accumulation of 2,3’,4,5,5’-Pentachlorobiphenyl in the endoplasmic reticulum can lead to the disruption of protein folding and processing, thereby affecting overall cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,5,5’-Pentachlorobiphenyl, was historically conducted in large-scale chemical plants. The process involved the direct chlorination of biphenyl in a batch or continuous flow reactor. Due to the environmental and health risks associated with these compounds, their production has been largely discontinued .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’,4,5,5’-Pentachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This process can result in the dechlorination of the compound.

Substitution: Halogen atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts can facilitate the reduction process.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: Hydroxylated biphenyl derivatives.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

2,3',4,5,5'-Pentachlorobiphenyl has been extensively studied for its toxicological effects. Research indicates that PCB 118 can induce thyroid dysfunction by damaging thyroid structures and interfering with thyroid hormone synthesis. A study involving Wistar rats demonstrated that exposure to PCB 118 led to significant alterations in serum thyroid hormone levels and mitochondrial damage in thyroid tissues. Specifically, the expression of sodium/iodide symporter protein was reduced in a dose-dependent manner following PCB exposure .

Key Findings:

- Thyroid Hormone Disruption: Serum levels of triiodothyronine (FT3) and thyroxine (FT4) decreased significantly with higher doses of PCB 118 .

- Mitochondrial Damage: Transmission electron microscopy revealed mitochondrial ultrastructural abnormalities in treated rats .

Environmental Monitoring

PCB 118 is monitored as part of environmental assessments due to its classification as a persistent organic pollutant (POP). Analytical methods such as gas chromatography coupled with electron capture detectors (ECD) are employed to quantify PCB levels in various matrices including soil, water, and biological tissues . The Environmental Protection Agency (EPA) has established protocols for detecting PCBs in environmental samples, which include specific methodologies for individual congeners like PCB 118 .

Analytical Techniques:

- Gas Chromatography/Electron Capture Detection: This method is widely used for the quantification of PCBs in environmental samples due to its sensitivity and specificity .

- Liquid Chromatography-Tandem Mass Spectrometry: Emerging techniques are being developed for more precise detection and quantification of PCBs in complex matrices .

Biodegradation Studies

Research into the biodegradation of PCB 118 has gained traction as a potential remediation strategy for contaminated environments. Certain microbial strains have shown the ability to degrade PCBs effectively, suggesting that bioremediation could be a viable approach to mitigate PCB pollution . Understanding the pathways and kinetics of PCB degradation is crucial for developing effective bioremediation strategies.

Key Insights:

- Microbial degradation pathways can lead to the breakdown of PCB 118 into less harmful substances.

- Studies focus on optimizing conditions for microbial activity to enhance degradation rates.

Health Risk Assessments

The health implications of exposure to PCB 118 are significant due to its endocrine-disrupting properties. Epidemiological studies have linked PCB exposure to various health issues, including reproductive disorders and cancers. Regulatory agencies continue to assess risks associated with PCBs to inform public health policies.

Health Risks:

- Endocrine disruption leading to reproductive and developmental issues.

- Potential carcinogenic effects as indicated by various studies on related compounds .

Data Summary

Case Study 1: Thyroid Dysfunction Induction

A study conducted on Wistar rats demonstrated that exposure to varying doses of PCB 118 resulted in measurable changes in thyroid hormone levels and structural integrity of thyroid tissues. The findings underscored the compound's potential as an endocrine disruptor.

Case Study 2: Environmental Monitoring

Longitudinal studies assessing PCB levels in aquatic environments revealed persistent contamination despite regulatory efforts. Analytical methods employed highlighted the need for ongoing monitoring and remediation strategies.

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,4’,5-Pentachlorobiphenyl

- 2,2’,4,5,5’-Pentachlorobiphenyl

- 2,3’,4,4’,5-Pentachlorobiphenyl

Comparison: While these compounds share similar structures and properties, 2,3’,4,5,5’-Pentachlorobiphenyl is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. For example, the position of chlorine atoms can affect the compound’s ability to bind to receptors and its persistence in the environment .

Biologische Aktivität

2,3',4,5,5'-Pentachlorobiphenyl (PCB 118) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds known for their environmental persistence and potential health risks. This compound has been extensively studied due to its biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR), which is implicated in various toxicological effects.

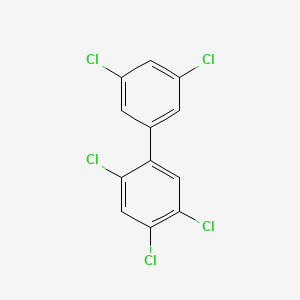

Chemical Structure and Properties

- Molecular Formula : C₁₂H₅Cl₅

- Molecular Weight : Approximately 326.43 g/mol

- Chlorine Substituents : Five chlorine atoms located at the 2, 3', 4, 5, and 5' positions on the biphenyl backbone.

The unique arrangement of chlorine atoms contributes to PCB 118's stability and bioaccumulation potential in living organisms.

Interaction with Aryl Hydrocarbon Receptor (AhR)

PCB 118 is known to activate the AhR pathway, leading to the expression of genes involved in xenobiotic metabolism. This activation can have both beneficial and detrimental effects on cellular functions:

- Xenobiotic Metabolism : Induction of cytochrome P450 enzymes that metabolize various compounds.

- Cellular Disruption : Potential for disrupting normal cellular signaling and homeostasis, contributing to toxicity.

Toxicological Effects

Research indicates that PCB 118 can lead to several adverse health outcomes:

- Carcinogenicity : Classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC). Studies have shown associations with liver cancer and other malignancies in exposed populations .

- Endocrine Disruption : Evidence suggests that PCBs can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues.

- Neurotoxicity : Animal studies indicate that exposure may affect neurodevelopment and behavior .

Case Study 1: Breast Cancer Risk

A study assessed the relationship between PCB concentrations in adipose tissue and breast cancer risk among women in Long Island, New York. The results indicated no significant difference in PCB levels between breast cancer cases and controls, suggesting that while PCBs are present in human tissues, their direct role in breast cancer development remains unclear .

Case Study 2: Environmental Impact

Environmental monitoring has shown that PCB 118 is frequently detected in sediments and biota from contaminated sites. Its persistence raises concerns about long-term ecological impacts and bioaccumulation in food webs .

Research Findings

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGYJAIAVPVCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073609 | |

| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-12-7 | |

| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D11835905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.